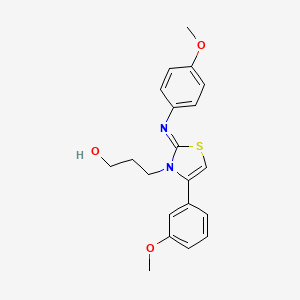
(Z)-3-(4-(3-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-(3-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-3-(4-(3-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol, characterized by its thiazole ring and methoxyphenyl substituents, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, drawing on existing literature and research findings.
Structural Overview
The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets. The stereochemistry indicated by the (Z)-configuration suggests specific binding properties that could be relevant in pharmacological contexts.
Anticancer Properties
Research indicates that thiazole derivatives often exhibit anticancer activities. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.
Table 1: Summary of Biological Activities of Related Thiazole Compounds
| Compound Name | Activity | Mechanism |
|---|---|---|
| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Anticancer | Inhibition of HSET (KIFC1) |
| 4-(5-methylindolyl)-2-methylheptylguanidinothiazole | Anticancer, anti-inflammatory | Induction of ferroptosis |
| 2-Methyl-6-phenylethynylpyridine | Neuroprotective | Modulation of neuroinflammatory pathways |
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The compound's structure suggests that it may inhibit inflammatory mediators, potentially through the modulation of cytokine production or the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that compounds with thiazole structures can exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Ferroptosis Induction : A study on thiazole derivatives revealed their ability to induce ferroptosis in cancer cells, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism was linked to the compound's electrophilic nature, allowing it to interact with thiol-containing proteins such as GPX4 .
- High-throughput Screening : In a high-throughput screening effort for novel thiazole-based compounds, several candidates were identified with micromolar inhibitory activity against specific cancer cell lines. These findings suggest that modifications to the thiazole core can significantly affect biological activity .
Propiedades
IUPAC Name |
3-[4-(3-methoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-17-9-7-16(8-10-17)21-20-22(11-4-12-23)19(14-26-20)15-5-3-6-18(13-15)25-2/h3,5-10,13-14,23H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQYXZYMNINFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)OC)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













